1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA, specifically the DNA active site . The compound is part of a class of molecules known as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, which are known for their DNA intercalation activities as anticancer agents .
Mode of Action
The compound interacts with its target by intercalating DNA . This means it inserts itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA. This disruption can inhibit the replication and transcription processes of the DNA, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with DNA affects the biochemical pathways involved in DNA replication and transcription. By intercalating DNA, the compound can disrupt these processes, leading to the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, which are characterized by uncontrolled cell division.
Pharmacokinetics
The compound’s ability to intercalate dna suggests it is able to cross cell membranes and reach the cell nucleus, indicating good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, making it a potential anticancer agent . In particular, it has been found to be effective against HepG2, HCT116, and MCF-7 cancer cell lines .
Biological Activity
The compound 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 2034302-37-7) is a novel triazole derivative with potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N6O2S, with a molecular weight of 438.55 g/mol . The structure features a triazoloquinazoline backbone which is known for various biological activities, including kinase inhibition and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C22H26N6O2S |
Molecular Weight | 438.55 g/mol |
Purity | 95% |
CAS Number | 2034302-37-7 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the cyanomethylthio and carboxamide functional groups. Specific synthetic pathways have not been detailed in the available literature but are crucial for producing compounds in this class.
Kinase Inhibition
The biological activity of quinazoline derivatives often includes inhibition of cyclin-dependent kinases (CDKs) and other protein kinases:
- CDK Inhibition : The compound may inhibit CDK9, which plays a crucial role in cell cycle regulation and transcriptional control. Inhibitors of CDK9 are being explored for their potential to treat various cancers .
Case Studies
While direct studies on This compound are sparse, related research provides insights into its potential:
- Thiazole-Fused Quinazolines : A study evaluating thiazole-fused quinazolines showed significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range. These findings suggest that modifications to the quinazoline structure can enhance anticancer activity .
- Kinase Profiling : Another study tested various quinazoline derivatives against a panel of human kinases (CDK9, GSK3β, etc.) and reported varying degrees of inhibition, indicating a structure-activity relationship that could be applied to new compounds like the one discussed .
Properties
IUPAC Name |
1-(cyanomethylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-14(2)9-11-27-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(27)25-26-22(28)31-12-10-23/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNIXLYOODFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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